(2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
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Overview
Description
3-(3-(Adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid is a complex organic compound that features an adamantane moiety, a phenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The pyrazole ring can be introduced through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the formation of the acrylic acid moiety, which can be achieved through various methods such as the Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3-(Adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3-(Adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the lipophilicity and stability of the compound, facilitating its interaction with lipid membranes and proteins. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-yl acrylate: Similar in structure but lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
1-Phenyl-3-(adamantan-1-yl)pyrazole: Similar but lacks the acrylic acid moiety, affecting its solubility and reactivity.
Uniqueness
3-(3-(Adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid is unique due to the combination of the adamantane, phenyl, and pyrazole groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research.
Properties
IUPAC Name |
3-[3-(1-adamantyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-20(26)7-6-18-14-24(19-4-2-1-3-5-19)23-21(18)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-7,14-17H,8-13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDWVHDNOMJBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C=CC(=O)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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